4-amino-3-nitro-2H-chromen-2-one
Overview
Description
“4-amino-3-nitro-2H-chromen-2-one” is a chemical compound with the molecular formula C9H6N2O4 . It has a molecular weight of 206.16 g/mol . The compound is in the form of a powder .
Synthesis Analysis
The synthesis of “this compound” and its analogs has been explored in various studies . For instance, one study designed and synthesized 22 kinds of 4-Amino-2H-benzo[h]chromen-2-one analogs as potent androgen receptor (AR) antagonists through rational drug modification .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6N2O4/c10-7-5-3-1-2-4-6 (5)15-9 (12)8 (7)11 (13)14/h1-4H,10H2
. The compound has a topological polar surface area of 98.1 Ų .
Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 206.15 g/mol . The compound has a topological polar surface area of 98.1 Ų . Its melting point is 274-276 .
Scientific Research Applications
Synthesis and Characterization of Complex Compounds : A study demonstrated the synthesis of coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one and their mixed ligand complexes, which exhibited good cytotoxic activity (Aiyelabola et al., 2017).
Chemo-sensor Development : Research on the development of a chemo-sensor based on 4-amino-3-nitro-2H-chromen-2-one for the sequential colorimetric recognition of Cu2+ and CN− in aqueous solutions has been conducted (Jo et al., 2014).
Synthesis of Hybrid Amino-Acid Lactones : In another study, a library of 4-(2-hydroxyaryl)-3-nitro-4H-chromenes was synthesized, providing a route to hybrid amino-acid lactones incorporating ortho-tyrosine and phenyl alanine moieties (Rao et al., 2011).
Antiproliferative Activity : The synthesis of new 2-glyco-3-nitro-2H-chromenes and their evaluation for antiproliferative activity against human solid tumor cell lines has been explored, with some compounds showing more effectiveness than standard pharmacological compounds (Luque-Agudo et al., 2019).
Efficient Synthesis Techniques : A method for the efficient synthesis of 3-nitro-4H-chromen-4-one derivatives using choline hydroxide in an aqueous medium was developed. This process highlights an environmentally friendly and practical approach with high product yields (Krishnammagari et al., 2018).
Antimicrobial and Antioxidant Activities : X-ray analysis was used to explain the differing antimicrobial and antioxidant activities of two 2-arylamino-3-nitro-coumarins, showcasing the significance of crystal structures and gas phase conformations in understanding the pharmacological properties of these compounds (Radulović et al., 2011).
Safety and Hazards
The safety information for “4-amino-3-nitro-2H-chromen-2-one” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Future Directions
The future directions for “4-amino-3-nitro-2H-chromen-2-one” could involve the development of potential anti-prostate cancer agents . One study designed and synthesized 22 kinds of 4-Amino-2H-benzo[h]chromen-2-one analogs as potent androgen receptor (AR) antagonists through rational drug modification . This work provides a potential lead compound for anticancer agent development related to prostate cancer therapy .
Properties
IUPAC Name |
4-amino-3-nitrochromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c10-7-5-3-1-2-4-6(5)15-9(12)8(7)11(13)14/h1-4H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAVOHDJSAUTTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191784 | |
Record name | Coumarin, 4-amino-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818816 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
38464-21-0 | |
Record name | 4-Amino-3-nitro-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38464-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coumarin, 4-amino-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038464210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarin, 4-amino-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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